
3-(2-methylphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “3-(2-methylphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde” belongs to the class of organic compounds known as pyrazoles. Pyrazoles are compounds containing a pyrazole ring, which is a five-membered aromatic ring with two nitrogen atoms and three carbon atoms. The specific structure of this compound suggests that it might have interesting chemical properties and biological activity, but without specific studies or data, it’s hard to predict its exact properties .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the pyrazole ring, possibly through a condensation reaction of a 1,3-diketone with hydrazine. The phenyl and 2-methylphenyl groups could be introduced through electrophilic aromatic substitution reactions or through cross-coupling reactions .Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, includes a pyrazole ring attached to a phenyl ring and a 2-methylphenyl ring. The presence of the aldehyde group (-CHO) suggests that it may exhibit polarity .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the pyrazole ring, the phenyl rings, and the aldehyde group. The aldehyde could be involved in nucleophilic addition reactions, and the aromatic rings could undergo electrophilic aromatic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the aromatic rings and the aldehyde group could influence its polarity, solubility, and reactivity .Scientific Research Applications
Click Chemistry and Organic Synthesis
The 1,2,3-triazole motif, to which our compound belongs, is a privileged structure in organic chemistry. It has become a cornerstone in click chemistry due to its facile synthesis and versatility. Researchers employ it for bioconjugation, drug discovery, and materials science . The compound’s aldehyde group can participate in click reactions, making it valuable for constructing complex molecules.
Biological Activity and Drug Discovery
1,2,3-Triazoles exhibit remarkable biological properties. Our compound’s structure, with its aromatic character and hydrogen bonding ability, resembles an amide bond. Medicinal compounds containing the 1,2,3-triazole core have made their mark in the pharmaceutical market. Notable examples include the anticonvulsant drug Rufinamide, the cephalosporin antibiotic cefatrizine, and the anticancer drug carboxyamidotriazole .
Organocatalysis and Green Chemistry
The aldehyde group in our compound can serve as a catalyst in organic reactions. Researchers explore its potential in organocatalysis, a field focused on sustainable and environmentally friendly processes. By utilizing 3-(2-methylphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde, chemists aim to develop greener synthetic routes.
Future Directions
properties
IUPAC Name |
3-(2-methylphenyl)-1-phenylpyrazole-4-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O/c1-13-7-5-6-10-16(13)17-14(12-20)11-19(18-17)15-8-3-2-4-9-15/h2-12H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCSFJJSFVBYKPS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NN(C=C2C=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-methylphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

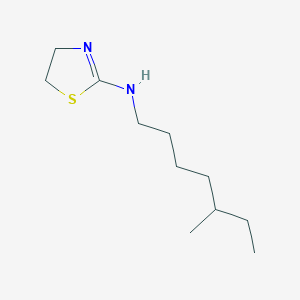
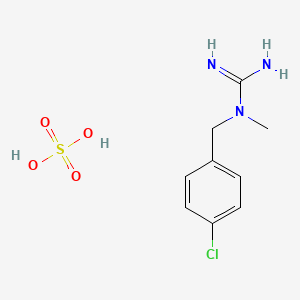
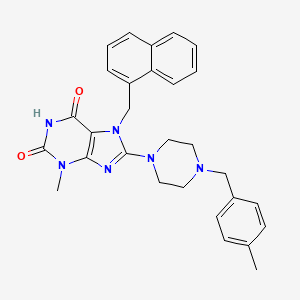
![N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2-chloro-5-nitrobenzamide](/img/structure/B2578959.png)
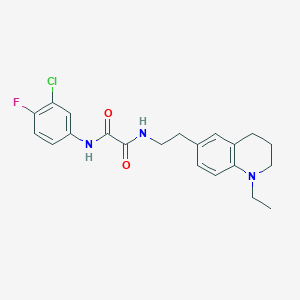
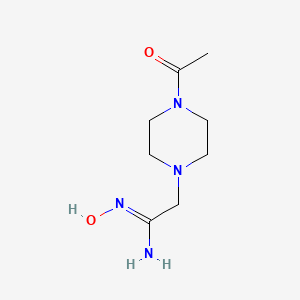
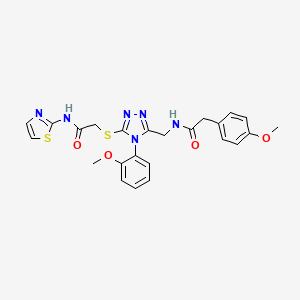
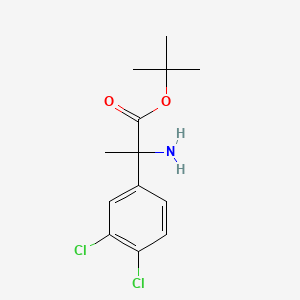
![3-(4-Fluorophenyl)-5-[(3-fluorophenyl)methyl]-7,8-dimethoxypyrazolo[4,3-c]quinoline](/img/structure/B2578967.png)
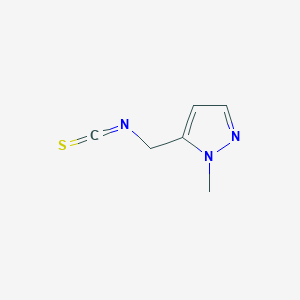
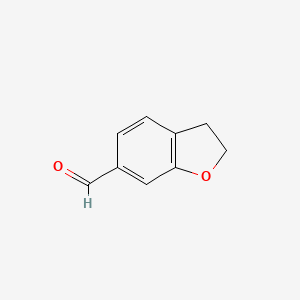
![N-[2-(1H-indol-3-yl)ethyl]-6-phenylpyrimidin-4-amine](/img/structure/B2578972.png)
![2-(benzo[d][1,3]dioxol-5-ylmethyl)-8-(3-phenyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2578974.png)
![2-chloro-N-methyl-N-{[3-(trifluoromethyl)phenyl]methyl}acetamide](/img/structure/B2578975.png)